TAAR1 Potency and Intrinsic Efficacy Relative to Methyl-Substituted Analog
The compound is a full agonist at the human trace amine-associated receptor 1 (TAAR1) with a pEC50 of 7.5 (EC50 ≈ 31.6 nM) [1]. Its close structural analog, 5-(furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine (TAAR1 agonist 3), demonstrates a marginally higher potency (pEC50 = 7.6, EC50 ≈ 25.1 nM) . This 0.1 log unit difference in potency, while subtle, is quantifiable and may translate to meaningful differences in in vivo target engagement at a given dose, particularly given the different off-target profiles (see next item).
| Evidence Dimension | TAAR1 Agonist Potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 7.5 (EC50 ≈ 31.6 nM) |
| Comparator Or Baseline | 5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine: pEC50 = 7.6 (EC50 ≈ 25.1 nM) |
| Quantified Difference | ΔpEC50 = -0.1 (Target compound is 1.26-fold less potent in vitro) |
| Conditions | cAMP accumulation assay in recombinant HEK293 cells expressing human TAAR1 |
Why This Matters
This data confirms the compound's primary mechanism of action and provides a precise, quantifiable benchmark for batch-to-batch quality control and potency validation in receptor binding assays.
- [1] MedChemExpress. (n.d.). TAAR1 agonist 2 (compound 30) Product Page. View Source
